3-(Pyrrolidin-1-ylsulfonyl)pyridine

Description

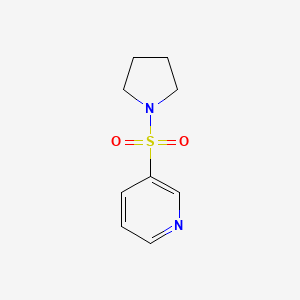

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-14(13,11-6-1-2-7-11)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJUPPYEPZUGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516911 | |

| Record name | 3-(Pyrrolidine-1-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-51-5 | |

| Record name | 3-(Pyrrolidine-1-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Pyrrolidin-1-yl)sulphonyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)pyridine in Modern Drug Discovery

Foreword: The Unseen Architect in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is often a story of molecular architecture. We seek scaffolds that are not only biologically relevant but also synthetically accessible and versatile. 3-(Pyrrolidin-1-ylsulfonyl)pyridine, a compound often working behind the scenes, has emerged as a critical building block in the development of potent and selective kinase inhibitors. This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its pivotal role in the design of next-generation therapeutics, particularly in the context of Acute Myeloid Leukemia (AML). For the researcher, scientist, or drug development professional, understanding the nuances of this molecule is to understand a key piece in the intricate puzzle of targeted cancer therapy.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

Synonyms: 3-(1-Pyrrolidinylsulfonyl)pyridine, 1-(Pyridin-3-ylsulfonyl)pyrrolidine[2]

Physicochemical Properties:

A thorough understanding of the physicochemical properties of a compound is foundational to its application in drug discovery, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 212.27 g/mol | --INVALID-LINK--[1] |

| Appearance | Typically a solid | Inferred from supplier data |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Safety and Handling:

As a sulfonamide derivative, this compound requires careful handling in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

Synthesis and Mechanism: From Precursors to the Final Scaffold

The synthesis of this compound is a testament to the principles of nucleophilic substitution, a cornerstone of organic chemistry. The primary route involves the reaction of a sulfonyl chloride with a secondary amine.

Synthesis of the Key Precursor: Pyridine-3-sulfonyl Chloride

The journey to our target molecule begins with the synthesis of its electrophilic precursor, pyridine-3-sulfonyl chloride (CAS No: 16133-25-8). A common and industrially scalable method involves a two-step process starting from 3-aminopyridine[3].

-

Diazotization: 3-Aminopyridine is treated with a nitrite source (e.g., sodium nitrite) and a fluoroborate source (e.g., sodium fluoroborate) in an acidic medium to form an intermediate diazonium fluoroborate salt[3]. This reaction is typically performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

-

Sulfonyl Chlorination: The isolated diazonium salt is then reacted with thionyl chloride in the presence of a catalyst, such as cuprous chloride, to yield pyridine-3-sulfonyl chloride[3][4][5].

An alternative, though potentially less regioselective and more hazardous, route involves the direct sulfonation of pyridine followed by chlorination with reagents like phosphorus pentachloride[6].

Final Assembly: The Sulfonamide Bond Formation

The final step in the synthesis of this compound is the reaction of pyridine-3-sulfonyl chloride with pyrrolidine. This is a classic nucleophilic acyl substitution at the sulfonyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Generalized):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath to manage the exothermic nature of the reaction.

-

Addition of Sulfonyl Chloride: Dissolve pyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled pyrrolidine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Drug Discovery: A Scaffold for FLT3-ITD Inhibition in AML

The true significance of this compound lies not in its own biological activity, which is largely uncharacterized, but in its role as a versatile scaffold in medicinal chemistry. The pyridine and pyrrolidine-sulfonamide moieties are prevalent in a multitude of biologically active compounds, offering a combination of desirable properties such as metabolic stability, hydrogen bonding capabilities, and the ability to form key interactions with biological targets.

A prime example of its application is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML).

The Role of FLT3 in Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In approximately one-third of AML patients, the FLT3 gene is mutated, leading to constitutive activation of the kinase and its downstream signaling pathways, promoting uncontrolled cell growth and survival. The most common mutation is an internal tandem duplication (ITD) in the juxtamembrane domain of the receptor (FLT3-ITD).

Caption: Simplified FLT3-ITD signaling pathway in AML.

This compound as a Pharmacophore

The this compound moiety, often as part of a larger aniline structure (4-(pyrrolidin-1-ylsulfonyl)aniline), has been incorporated into various heterocyclic cores to generate potent FLT3-ITD inhibitors. The sulfonamide group can act as a hydrogen bond acceptor, while the pyridine and pyrrolidine rings can engage in van der Waals and hydrophobic interactions within the kinase's ATP-binding pocket.

Several studies have demonstrated the utility of this scaffold in the design of novel kinase inhibitors. For instance, a series of imidazo[1,2-b]pyridazine derivatives bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent displayed promising inhibitory activities against FLT3-ITD in the nanomolar range[8]. Similarly, imidazo[4,5-b]pyridine derivatives with the same substituent also showed submicromolar activities against recombinant FLT3-ITD[8].

Table of Biological Activity for Derivatives:

The following table summarizes the biological activity of selected compounds from the literature that incorporate a pyrrolidin-1-ylsulfonylaryl moiety, highlighting the effectiveness of this structural motif in targeting FLT3-ITD.

| Compound Class | Target(s) | IC₅₀ / GI₅₀ (nM) | Cell Line(s) | Reference |

| Imidazo[1,2-b]pyridazine Derivative | FLT3-ITD, FLT3-D835Y | 4, 1 | Recombinant Kinase | --INVALID-LINK--[8] |

| Imidazo[1,2-b]pyridazine Derivative | FLT3-ITD positive | 7, 9 | MV4-11, MOLM-13 | --INVALID-LINK--[8] |

| Pyrazolo[1,5-a]pyrimidine Derivative | FLT3-ITD, CDK2 | Submicromolar | Recombinant Kinase | --INVALID-LINK--[8] |

| Imidazo[4,5-b]pyridine Derivative | FLT3-ITD, FLT3-D835Y | Submicromolar | Recombinant Kinase | --INVALID-LINK--[8] |

Conclusion and Future Outlook

This compound stands as a powerful example of a molecular fragment whose value is realized through its incorporation into more complex, biologically active molecules. Its straightforward synthesis and the desirable physicochemical properties it imparts make it a valuable tool in the arsenal of medicinal chemists. The continued success of derivatives containing this scaffold in targeting challenging diseases like FLT3-ITD positive AML underscores its importance. As our understanding of kinase biology deepens, it is highly probable that this versatile building block will continue to feature in the design of novel, targeted therapies for a range of human diseases. The journey from a simple pyridine derivative to a life-saving therapeutic is long and complex, but it is built upon the foundation of well-understood and synthetically accessible molecules like the one detailed in this guide.

References

- 1. 3-(Pyrrolidin-1-ylsulphonyl)pyridine | 26103-51-5 [m.chemicalbook.com]

- 2. 3-(Pyrrolidin-1-ylsulphonyl)pyridine | 26103-51-5 [amp.chemicalbook.com]

- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(Pyrrolidin-1-ylsulfonyl)pyridine: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unambiguous identification and characterization of a molecule are fundamental. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering insights into the connectivity of atoms, the types of functional groups present, and the overall molecular weight. For a compound like 3-(Pyrrolidin-1-ylsulfonyl)pyridine, which incorporates both a pyridine ring and a sulfonamide group, a multi-faceted spectroscopic approach is essential for unequivocal structural elucidation.

This guide will delve into the three primary spectroscopic methods used for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The logical workflow for the characterization of this compound is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce detailed information about the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the pyrrolidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | Doublet of doublets | 1H | H-2 (Pyridine) | Deshielded due to proximity to the nitrogen atom and the electron-withdrawing sulfonyl group. |

| ~8.6 - 8.8 | Doublet of doublets | 1H | H-6 (Pyridine) | Deshielded by the ring nitrogen. |

| ~8.0 - 8.2 | Doublet of triplets | 1H | H-4 (Pyridine) | Influenced by both the nitrogen and the sulfonyl group. |

| ~7.5 - 7.7 | Triplet of doublets | 1H | H-5 (Pyridine) | Typical aromatic region for a pyridine proton. |

| ~3.3 - 3.5 | Triplet | 4H | -CH₂-N-CH₂- (Pyrrolidine) | Protons adjacent to the nitrogen of the pyrrolidine ring. |

| ~1.8 - 2.0 | Quintet | 4H | -CH₂-CH₂- (Pyrrolidine) | Protons on the carbons beta to the nitrogen in the pyrrolidine ring. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 - 154 | C-2 (Pyridine) | Deshielded by the adjacent nitrogen atom. |

| ~148 - 150 | C-6 (Pyridine) | Also deshielded by the nitrogen. |

| ~135 - 137 | C-4 (Pyridine) | Aromatic carbon. |

| ~134 - 136 | C-3 (Pyridine) | Carbon attached to the sulfonyl group, expected to be deshielded. |

| ~123 - 125 | C-5 (Pyridine) | Typical aromatic carbon region. |

| ~47 - 49 | -CH₂-N-CH₂- (Pyrrolidine) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~25 - 27 | -CH₂-CH₂- (Pyrrolidine) | Carbons beta to the nitrogen in the pyrrolidine ring. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the sulfonamide group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching (Pyridine) |

| ~2980-2850 | Medium | Aliphatic C-H stretching (Pyrrolidine) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1350-1320 | Strong | Asymmetric SO₂ stretching (Sulfonamide) |

| ~1170-1150 | Strong | Symmetric SO₂ stretching (Sulfonamide) |

| ~900-650 | Medium-Strong | C-H out-of-plane bending (Pyridine) |

Experimental Protocol for IR Spectroscopy

The acquisition of an IR spectrum is a straightforward process.

Step-by-Step Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (C₉H₁₂N₂O₂S), the expected molecular weight is approximately 212.27 g/mol .

-

Molecular Ion Peak (M⁺): An intense peak is expected at m/z 212.

-

Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, smaller peaks at m/z 213 and 214 are also anticipated.

-

Key Fragmentation Patterns:

-

Loss of the pyrrolidine ring (C₄H₈N) leading to a fragment at m/z 141.

-

Cleavage of the S-N bond.

-

Fragmentation of the pyridine ring.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

Various ionization techniques can be employed for mass analysis.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and non-volatile molecules, which would likely be the method of choice for this compound.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, is indispensable for its unambiguous structural confirmation. While a complete, publicly available experimental dataset for this specific molecule is currently elusive, this guide provides a robust predictive framework based on established spectroscopic principles and data from analogous compounds. Researchers synthesizing this compound can utilize the predicted spectral data and detailed experimental protocols herein as a benchmark for verifying the identity, purity, and structural integrity of their product. This rigorous approach to characterization is a cornerstone of scientific integrity and is essential for the advancement of research and development in the chemical and pharmaceutical sciences.

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 3-(Pyrrolidin-1-ylsulfonyl)pyridine as a Kinase Inhibitor

Introduction

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, valued for its ability to engage in a multitude of biological interactions.[1][2] This guide delves into the putative mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)pyridine, a compound of interest due to its structural motifs, which are frequently observed in potent kinase inhibitors. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of structurally related compounds, particularly those bearing the pyrrolidinylsulfonyl moiety, provides a strong foundation for a hypothesized mechanism centered on the inhibition of key oncogenic kinases, most notably FMS-like tyrosine kinase 3 (FLT3).

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will explore the hypothesized molecular target, the associated signaling pathways, and the experimental methodologies required to validate the mechanism of action of this compound and its analogues.

Hypothesized Primary Target: FMS-Like Tyrosine Kinase 3 (FLT3)

The presence of the pyrrolidin-1-ylsulfonyl group attached to an aromatic system is a recurrent feature in a class of recently developed kinase inhibitors. Extensive research on various heterocyclic cores, including imidazo[1,2-b]pyridazines and pyrazolo[1,5-a]pyrimidines, has demonstrated that the inclusion of a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent confers potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[3][4][5]

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of cases.[3][5] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent dimerization and constitutive activation of the kinase.[4] This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis.[3][5]

Given the established role of the pyrrolidinylsulfonyl moiety in potent FLT3 inhibitors, it is hypothesized that This compound acts as a competitive inhibitor at the ATP-binding site of the FLT3 kinase domain.

Proposed Molecular Interactions

The sulfonamide group is a key pharmacophore, likely forming critical hydrogen bonds with residues in the hinge region of the kinase domain. The pyridine ring can engage in various interactions within the hydrophobic pocket, while the pyrrolidine ring may extend into a solvent-exposed region, offering opportunities for further modification to enhance potency and selectivity.

Downstream Signaling Pathways of FLT3

Constitutive activation of FLT3 triggers a cascade of downstream signaling pathways that are central to the leukemic phenotype. Inhibition of FLT3 by a compound like this compound would be expected to attenuate these signals, leading to cell cycle arrest and apoptosis in FLT3-mutated cells. The primary pathways affected include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and survival. Activated FLT3 leads to the phosphorylation of downstream effectors such as MEK and ERK.

-

PI3K/AKT/mTOR Pathway: This is a major survival pathway that promotes cell growth and inhibits apoptosis.

-

JAK/STAT5 Pathway: This pathway is directly involved in the regulation of gene expression related to cell survival and proliferation.[3]

Below is a diagram illustrating the central role of FLT3 and the points of intervention for a putative inhibitor.

Caption: Hypothesized inhibition of FLT3 signaling by this compound.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound acts as an FLT3 inhibitor, a multi-tiered experimental approach is necessary. This workflow ensures a self-validating system, from initial biochemical assays to cellular and in vivo models.

Workflow for Mechanism of Action Validation

Caption: A stepwise workflow for validating the mechanism of action.

Detailed Experimental Protocols

Recombinant FLT3 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of recombinant FLT3 kinase (wild-type and mutant forms).

Methodology:

-

Reagents and Materials:

-

Recombinant human FLT3-ITD, FLT3-D835Y, and FLT3-wt (e.g., from SignalChem).

-

ATP and a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

This compound test compound, dissolved in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.

-

Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the FLT3 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for FLT3.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

-

Causality and Validation: This assay directly measures the interaction between the compound and the isolated enzyme, free from cellular complexities. A low nanomolar IC₅₀ value would provide strong evidence of direct target engagement. Running the assay against both wild-type and mutant forms of FLT3 provides crucial information on the compound's profile.[3][5]

Cell-Based Proliferation and Viability Assays

Objective: To assess the anti-proliferative effect of the compound on AML cell lines that are dependent on FLT3 signaling.

Methodology:

-

Cell Lines:

-

FLT3-dependent: MOLM-13, MV4-11 (both express FLT3-ITD).

-

FLT3-independent (control): K562, NOMO-1 (for assessing off-target cytotoxicity).[5]

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, Promega, which measures cellular ATP levels).

-

Measure luminescence or absorbance with a plate reader.

-

Calculate GI₅₀ (concentration for 50% growth inhibition) values.

-

Causality and Validation: A significantly lower GI₅₀ value in FLT3-dependent cell lines compared to FLT3-independent lines is a strong indicator of an FLT3-dependent mechanism of action.[3][4][5] This differential sensitivity is a critical validation step.

Western Blotting for Target Engagement

Objective: To confirm that the compound inhibits FLT3 phosphorylation and its downstream signaling pathways within intact cells.

Methodology:

-

Procedure:

-

Treat MOLM-13 or MV4-11 cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

Phospho-FLT3 (p-FLT3)

-

Total FLT3

-

Phospho-STAT5 (p-STAT5)

-

Total STAT5

-

Phospho-ERK (p-ERK)

-

Total ERK

-

A loading control (e.g., GAPDH or β-actin).

-

-

Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

-

Causality and Validation: A dose-dependent decrease in the phosphorylation levels of FLT3, STAT5, and ERK, without a significant change in the total protein levels, provides direct evidence that the compound is engaging its target and inhibiting the intended signaling cascade within a cellular context.

Data Summary and Interpretation

The data generated from these core experiments should be compiled for clear interpretation.

| Assay Type | Key Metrics | Expected Outcome for an FLT3 Inhibitor |

| Recombinant Kinase Assay | IC₅₀ (nM) | Potent inhibition of FLT3-ITD and FLT3-D835Y (low nM). Weaker inhibition of FLT3-wt. |

| Cell Viability Assay | GI₅₀ (µM) | High potency in FLT3-ITD+ cell lines (e.g., MOLM-13, MV4-11). Low potency (GI₅₀ > 10 µM) in FLT3-independent lines.[4] |

| Target Engagement (Western) | % Reduction of Phosphorylation | Dose-dependent reduction in p-FLT3, p-STAT5, and p-ERK levels in MOLM-13 cells. |

Conclusion

While this compound itself is not extensively characterized in publicly available literature, its structural components strongly suggest a mechanism of action centered on the inhibition of protein kinases, with FMS-like tyrosine kinase 3 being the most probable primary target. The pyrrolidinylsulfonyl moiety is a validated pharmacophore in numerous potent FLT3 inhibitors developed for the treatment of acute myeloid leukemia.

The proposed mechanism involves the competitive inhibition of ATP binding to the FLT3 kinase domain, leading to the suppression of critical downstream pro-survival and proliferative signaling pathways, including RAS/MAPK and JAK/STAT5. The experimental workflows detailed in this guide provide a robust, self-validating framework for confirming this hypothesis, assessing the compound's potency and selectivity, and establishing a clear link between target engagement and cellular response. Successful validation through these methods would position this compound and its analogues as promising leads for further preclinical and clinical development in oncology.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Biological Activity of Pyridine-Based Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The fusion of a pyridine ring and a sulfonamide moiety creates a pharmacologically significant scaffold with a vast spectrum of biological activities. This guide provides an in-depth exploration of the mechanisms, applications, and evaluation protocols for pyridine-based sulfonamides. We delve into their roles as anticancer, antimicrobial, and enzyme-inhibiting agents, offering detailed experimental workflows and structure-activity relationship insights to empower researchers in the rational design of novel therapeutics.

The Pyridine-Sulfonamide Scaffold: A Privileged Combination

The sulfonamide group (-S(=O)₂-NR₂) is a cornerstone pharmacophore, present in over 150 FDA-approved drugs, celebrated for its diverse pharmacological roles including antibacterial, anti-inflammatory, and anticancer activities.[1] The pyridine ring, a nitrogen-containing heterocycle, is also a key structural motif in numerous natural and synthetic bioactive compounds, valued for its ability to engage in hydrogen bonding and other crucial molecular interactions.[2] The combination of these two moieties results in a versatile scaffold, pyridine-based sulfonamides, which has demonstrated a remarkable range of biological activities, making it a focal point of modern medicinal chemistry.[2][3]

The Broad Spectrum of Biological Activities

Pyridine-based sulfonamides are not limited to a single therapeutic area. Their structural versatility allows for the fine-tuning of their properties to target a variety of biological processes.

Anticancer Activity

A significant area of research for these compounds is in oncology. They exert their anticancer effects through multiple mechanisms:

-

Carbonic Anhydrase (CA) Inhibition: Many cancers overexpress carbonic anhydrase isoforms, particularly CA IX and CA XII, which are involved in regulating tumor pH, invasion, and migration.[4][5] Pyridine-based sulfonamides have been synthesized as potent inhibitors of these cancer-associated CAs.[4][6][7] For example, the sulfonamide compound SLC-0111, which targets CA IX, has advanced to Phase I clinical trials.[5] By inhibiting these enzymes, the compounds can disrupt the tumor microenvironment, leading to cytostatic or cytotoxic effects.[7][8][9]

-

Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is crucial for cell proliferation and survival and is often dysregulated in cancer.[10] Novel pyridine-based sulfonamide derivatives have been developed as potent dual inhibitors of PI3K and mTOR, inducing cell cycle arrest and apoptosis in cancer cells.[10][11]

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is a validated target for anticancer drugs. Pyridine carbothioamides functionalized with sulfonamide moieties have been designed as tubulin polymerization inhibitors that bind to the colchicine site, leading to potent cytotoxicity against various cancer cell lines.[1]

Antimicrobial and Antiviral Activity

The historical success of sulfonamide "sulfa" drugs as antibacterial agents is well-established.[12] Modern derivatives incorporating a pyridine ring continue this legacy, showing efficacy against both Gram-positive and Gram-negative bacteria.[12][13][14]

-

Mechanism of Action: A primary antibacterial mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folic acid synthesis in bacteria.[13] This disruption of folate metabolism halts bacterial growth.

-

Broadened Spectrum: Newly synthesized compounds have shown activity against strains like Klebsiella pneumoniae and Staphylococcus aureus, in some cases exceeding the potency of standard drugs like sulfadiazine.[13]

-

Antiviral Potential: Certain pyridine-based sulfonamides have also demonstrated antiviral properties, with some compounds showing significant reduction of viruses like HSV-1.[13] This activity has been linked to the inhibition of proteins such as Hsp90α.[13]

Other Therapeutic Applications

The versatility of this scaffold extends to other areas:

-

Anti-inflammatory Activity: By inhibiting enzymes like cyclooxygenase-2 (COX-2), certain pyridine acyl sulfonamides can reduce the production of prostaglandins, key mediators of inflammation.[15]

-

Antidiabetic and Antimalarial Activity: The sulfonamide pharmacophore is also found in drugs used to treat diabetes and malaria.[1][16]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine-based sulfonamides is highly dependent on their chemical structure. Understanding these relationships is critical for designing more potent and selective compounds.

-

Substituents on the Pyridine Ring: The position and nature of substituents on the pyridine ring can dramatically influence activity and selectivity. For instance, in CA inhibitors, the placement of a "tail" group adjacent to the sulfonamide can determine whether the molecule interacts with the hydrophilic or lipophilic half of the enzyme's active site, thereby conferring selectivity for different CA isoforms.[5]

-

Substituents on the Sulfonamide Nitrogen: Modifications to the sulfonamide nitrogen (the "N-phenyl" group in many designs) affect steric hindrance, lipophilicity, and electronic properties.[1] Small substituents like methyl or fluoro groups have been systematically evaluated to optimize tubulin binding and anticancer activity.[1]

-

Linker Moiety: The linker connecting the pyridine and sulfonamide components can be crucial for orienting the key pharmacophoric elements within the target's binding pocket.[1]

Figure 1: Conceptual diagram of Structure-Activity Relationships (SAR).

Experimental Workflows for Biological Evaluation

Rigorous and standardized experimental protocols are essential for accurately assessing the biological activity of newly synthesized compounds.

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18] Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[17][19] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Detailed Experimental Protocol: MTT Assay[17][19][20]

-

Cell Seeding:

-

Harvest cancer cells of interest during their exponential growth phase.

-

Perform a cell count and determine viability (e.g., using Trypan blue).

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[19]

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridine-based sulfonamide compounds in culture medium. A suitable solvent like DMSO is often used for the initial stock solution, ensuring the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[19]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure the complete dissolution of the formazan crystals.[18]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[17][19] A reference wavelength of >650 nm can be used to subtract background absorbance.[17][18]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a gold-standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[22] This method is accurate, reproducible, and allows for the simultaneous testing of multiple antibiotics.[21]

Detailed Experimental Protocol: Broth Microdilution[21][22][23]

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the pyridine-based sulfonamide in a suitable solvent.

-

In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth).[22] Each well will contain a specific, decreasing concentration of the drug.

-

-

Inoculum Preparation:

-

Select isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

-

Prepare a direct broth suspension of the colonies and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[23]

-

Dilute this standardized suspension to the final required concentration for inoculation.

-

-

Plate Inoculation and Controls:

-

Inoculate each well of the microtiter plate with the diluted bacterial suspension. The final volume in each well is typically 0.1 mL.

-

Crucial Controls:

-

Growth Control: Wells containing only broth and the bacterial inoculum (no drug) to ensure the bacteria can grow under the assay conditions.[22]

-

Sterility Control: Wells containing only sterile broth to check for contamination.[22]

-

Quality Control: Include wells inoculated with a standard bacterial strain of known susceptibility (e.g., E. coli ATCC 25922) to validate the test's accuracy.[23]

-

-

-

Incubation:

-

Result Interpretation:

Challenges and Future Directions

While the pyridine-based sulfonamide scaffold holds immense promise, challenges remain. Key areas for future research include:

-

Improving Selectivity: Enhancing selectivity for cancer-specific targets (e.g., CA IX over ubiquitous isoforms like CA I and II) to minimize off-target effects and improve the therapeutic index.

-

Overcoming Resistance: Investigating novel derivatives and combination therapies to combat the rise of antimicrobial resistance.[16][25]

-

Optimizing Pharmacokinetics: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for clinical development.

-

Exploring New Targets: Expanding the application of this versatile scaffold to new and emerging biological targets.

By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the field of pyridine-based sulfonamides is poised to deliver the next generation of innovative therapeutics.

References

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]

- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidinylsulfonyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The confluence of robust synthetic accessibility, favorable physicochemical properties, and versatile biological activity has established the pyrrolidinylsulfonyl moiety as a cornerstone in contemporary drug design. This technical guide provides a comprehensive analysis of this critical scaffold, moving beyond a simple recitation of facts to explore the underlying principles that govern its application. We will dissect its synthesis, explore its role in modulating pharmacokinetic and pharmacodynamic properties, and illuminate its successful deployment across a spectrum of therapeutic targets, including kinases, G protein-coupled receptors (GPCRs), and metabolic enzymes. Through detailed protocols, structure-activity relationship (SAR) analyses, and illustrative case studies, this guide aims to equip researchers and drug development professionals with the expert-level insights required to effectively leverage the pyrrolidinylsulfonyl group in the pursuit of novel therapeutics.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates, earning the designation of "privileged scaffolds." The pyrrolidinylsulfonyl group is a quintessential example, representing a synergistic fusion of two critical pharmacophoric elements: the sulfonamide and the pyrrolidine ring.

The sulfonamide group (-SO₂N<) is a highly versatile functional group, acting as a potent hydrogen bond acceptor and a non-classical bioisostere for carboxylic acids and amides.[1][2][3] Its incorporation can enhance target binding affinity and modulate physicochemical properties.[4][5] The pyrrolidine ring, a saturated five-membered heterocycle, offers distinct advantages over aromatic systems.[6][7] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space, often leading to improved binding interactions and target selectivity.[6] Furthermore, the pyrrolidine scaffold can enhance aqueous solubility and provide vectors for metabolic soft-spot modulation, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[6][7][8]

This guide delves into the multifaceted role of the combined pyrrolidinylsulfonyl moiety, a scaffold that harnesses the hydrogen-bonding capacity of the sulfonamide with the favorable 3D geometry and physicochemical properties of the pyrrolidine ring.[4][7] Its presence is noted in a wide array of biologically active compounds, from kinase inhibitors to antidiabetic agents, underscoring its broad utility in drug discovery.[9][10][11]

Synthesis and Physicochemical Landscape

The construction of molecules containing the pyrrolidinylsulfonyl moiety is typically straightforward, a key factor in its widespread adoption. The most common synthetic route involves a two-step process: the formation of a sulfonyl chloride intermediate followed by its reaction with pyrrolidine.

General Synthetic Workflow

The synthesis generally begins with the conversion of an appropriate precursor, often an aniline or a thiol, into a reactive sulfonyl chloride. This electrophilic intermediate is then coupled with the pyrrolidine nucleophile to form the stable sulfonamide bond.

Caption: General synthetic workflow for pyrrolidinylsulfonyl compounds.

Physicochemical Properties: A Balancing Act

The pyrrolidinylsulfonyl moiety imparts a unique set of physicochemical properties that are highly advantageous for drug design. The sulfonyl group is a strong hydrogen bond acceptor, capable of forming critical interactions with protein targets.[4] The pyrrolidine ring, being a cyclic secondary amine, increases polarity and can improve aqueous solubility compared to more lipophilic acyclic amines.[8] However, the overall lipophilicity, as measured by LogP, is a balance between the polar sulfonyl group and the aliphatic pyrrolidine ring.[12] This balance is often optimal for achieving good membrane permeability, which is essential for oral bioavailability.[12][13]

| Property | Contribution of Pyrrolidinylsulfonyl Moiety | Rationale |

| pKa | Typically non-ionizable under physiological pH | The nitrogen atom is part of a sulfonamide, making it significantly less basic than a free amine. |

| LogP | Moderate lipophilicity | Balances the polar sulfonyl group with the non-polar hydrocarbon content of the pyrrolidine ring.[12] |

| Hydrogen Bonding | Strong H-bond acceptor (sulfonyl oxygens) | The two oxygen atoms on the sulfur act as key interaction points with biological targets.[4] |

| Solubility | Generally improves aqueous solubility | The polar nature of the sulfonamide and the pyrrolidine ring can enhance solubility over purely aromatic or aliphatic analogues.[8] |

| Metabolic Stability | Can be metabolically robust | The sulfonamide bond is generally stable. The pyrrolidine ring can be a site of metabolism (e.g., hydroxylation), but this can be tuned by substitution.[14] |

Table 1. Key physicochemical contributions of the pyrrolidinylsulfonyl moiety.

Pharmacological Significance and Target Engagement

The true power of the pyrrolidinylsulfonyl moiety lies in its ability to favorably interact with a diverse range of biological targets. Its structural and electronic features enable it to serve as a key binding element in inhibitors of enzymes and modulators of receptors.

Kinase Inhibition

Protein kinases are one of the most important classes of drug targets, particularly in oncology.[15] The pyrrolidinylsulfonyl group has been successfully incorporated into numerous kinase inhibitors.[9][11] In this context, the sulfonyl oxygens often form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common interaction motif for ATP-competitive inhibitors. The pyrrolidine ring can then project into solvent-exposed regions or other sub-pockets, allowing for fine-tuning of selectivity and physicochemical properties.[16]

A notable example is the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[9] Scaffolds containing a 4-(pyrrolidin-1-ylsulfonyl)aniline group have shown submicromolar inhibitory activities against the clinically relevant FLT3-ITD mutant.[9]

Caption: Pyrrolidinylsulfonyl moiety interaction with a kinase active site.

Modulation of GPCRs and Other Receptors

Beyond kinases, the moiety has been used to develop allosteric modulators of G protein-coupled receptors (GPCRs).[17][18] Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response.[17][19] The pyrrolidinylsulfonyl group can provide the necessary combination of polarity and bulk to engage these allosteric pockets effectively.

Enzyme Inhibition (Non-kinase)

The moiety is also prevalent in inhibitors of other enzyme classes. For instance, potent and selective non-carboxylate inhibitors of the aldo-keto reductase AKR1C3, an enzyme implicated in prostate and breast cancers, were developed based on a (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold.[20] In this series, the sulfonamide group was found to be critical for activity.[20] Additionally, pyrrolidine sulfonamide derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[7][10]

Structure-Activity and Pharmacokinetic Insights

Systematic modification of molecules containing the pyrrolidinylsulfonyl group has yielded critical insights into structure-activity relationships (SAR) and structure-property relationships (SPR).

Case Study: ERK Inhibitor Development

The development of inhibitors for the kinases ERK1/2 provides an excellent case study. An initial potent inhibitor suffered from extremely poor pharmacokinetic (PK) properties (Rat F% = 0).[11] A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery that a 3(S)-thiomethyl pyrrolidine analog had vastly improved PK, demonstrating that subtle modifications to the pyrrolidine ring can have a profound impact on a compound's drug-like properties without sacrificing potency.[11]

| Compound | Substitution at Pyrrolidine 3-Position | ERK1 Ki (nM) | Rat AUC @ 10 mpk (µM·h) | Rat F% |

| Lead Compound (5) | Unsubstituted | 0.3 | 0 | 0 |

| Optimized Cmpd (28) | 3(S)-SMe | 0.8 | 26 | 70 |

| Data sourced from Boga et al., Bioorg. Med. Chem. Lett., 2018.[11] |

Table 2. Improvement of pharmacokinetic properties through modification of the pyrrolidine ring in ERK inhibitors.[11]

Metabolism and Disposition

The metabolic fate of a drug is a critical determinant of its clinical success. The pyrrolidinylsulfonyl moiety can influence metabolism in several ways. The sulfonamide bond itself is generally resistant to cleavage. The pyrrolidine ring can be a site for CYP-mediated oxidation, but its saturation often makes it less susceptible to metabolism than an analogous aromatic ring.

In a study of 2-methyl-N-(2'-(pyrrolidinyl-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)propan-1-amine (PBPA), clearance was found to be mediated by both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2D6.[14] This highlights the importance of evaluating the metabolic pathways associated with this moiety early in drug discovery to anticipate potential drug-drug interactions or patient-to-patient variability due to genetic polymorphisms in metabolizing enzymes.[14][21]

Experimental Protocol: Synthesis of a Model Pyrrolidinylsulfonyl Compound

This section provides a representative, self-validating protocol for the synthesis of a generic N-(phenyl)pyrrolidine-1-sulfonamide, illustrating the key chemical transformations.

Objective: To synthesize a model compound via a two-step process involving sulfonyl chloride formation and subsequent amination.

Materials:

-

Aniline (or substituted aniline)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur dioxide (SO₂) gas or a surrogate like DABSO

-

Copper(I) chloride (CuCl)

-

Pyrrolidine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Step 1: Synthesis of Benzenesulfonyl Chloride via Sandmeyer-type Reaction

Causality: This step converts a readily available aniline into a highly reactive sulfonyl chloride. The diazotization forms a diazonium salt, an excellent leaving group (N₂ gas), which is then displaced by a sulfonyl chloride group in a copper-catalyzed reaction with sulfur dioxide.[22][23]

-

Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve aniline (1.0 eq) in concentrated HCl.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is critical and temperature-sensitive.

-

Sulfonylation: In a separate, well-ventilated flask, prepare a suspension of copper(I) chloride (0.1 eq) in a suitable solvent (e.g., acetic acid/toluene) saturated with sulfur dioxide gas at 0 °C.[22]

-

Slowly add the cold diazonium salt solution from Step 2 to the SO₂/CuCl suspension. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction to stir and warm to room temperature over 2-4 hours.

-

Work-up: Perform an extraction with an organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzenesulfonyl chloride. This intermediate is often used immediately in the next step.[22]

Step 2: Formation of N-(phenyl)pyrrolidine-1-sulfonamide

Causality: This is a standard nucleophilic acyl substitution-type reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl byproduct, driving the reaction to completion.[9]

-

Reaction Setup: Dissolve the crude benzenesulfonyl chloride (1.0 eq) from Step 1 in dichloromethane. Cool the solution to 0 °C.

-

Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final N-(phenyl)pyrrolidine-1-sulfonamide.

Conclusion and Future Perspectives

The pyrrolidinylsulfonyl moiety is far more than a simple linker or solubilizing group; it is a sophisticated pharmacophoric element that offers a powerful combination of synthetic tractability, desirable physicochemical properties, and versatile target engagement capabilities. Its ability to form strong hydrogen bonds via the sulfonyl group, coupled with the favorable three-dimensional geometry and metabolic properties conferred by the pyrrolidine ring, makes it a highly valuable scaffold for modern drug discovery.[4][6] From kinase inhibition in oncology to enzyme modulation in metabolic diseases, this moiety has proven its worth across diverse therapeutic areas.[9][10][11]

Future research will likely focus on exploring more complex, stereochemically defined pyrrolidine substitutions to achieve even greater target selectivity and optimized ADME profiles. Furthermore, the use of the pyrrolidinylsulfonyl group as a non-classical bioisostere for other functional groups will continue to be a fruitful strategy for lead optimization and the generation of novel intellectual property.[1][2] As our understanding of complex biological targets deepens, the strategic deployment of privileged scaffolds like the pyrrolidinylsulfonyl group will remain a critical enabler of therapeutic innovation.

References

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. drughunter.com [drughunter.com]

- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical GateClinical Gate [clinicalgate.com]

- 14. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brimr.org [brimr.org]

- 16. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 19. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. rsc.org [rsc.org]

- 23. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

The Discovery of Novel Kinase Inhibitors with Pyridine Scaffolds: An In-depth Technical Guide

Introduction: The Enduring Appeal of the Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have firmly established themselves as one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the pursuit of potent and selective kinase inhibitors remains a cornerstone of pharmaceutical research. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven to be particularly fruitful, and among them, the simple six-membered pyridine ring has emerged as a true "privileged scaffold."[1]

The utility of the pyridine motif is rooted in its unique physicochemical properties. The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors within the ATP-binding pocket of kinases.[2] Furthermore, the pyridine ring's electronic nature and its capacity for substitution at multiple vectors allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability.[1][3] This guide will provide a comprehensive technical overview of the discovery and development of novel kinase inhibitors centered around the pyridine scaffold, with a particular focus on inhibitors of p38 MAP kinase, a key player in inflammatory signaling. We will delve into the medicinal chemistry strategies, bio-analytical methodologies, and the hard-won lessons from clinical development that shape the modern pursuit of these targeted therapies.

Medicinal Chemistry: From Scaffold to Lead Candidate

The journey of a pyridine-based kinase inhibitor from a mere concept to a viable drug candidate is a testament to the power of medicinal chemistry. The process is an iterative cycle of design, synthesis, and testing, with each step informing the next.

Design Principles and Structure-Activity Relationships (SAR)

The design of pyridine-based kinase inhibitors is often guided by the structure of the ATP-binding site. A common strategy involves designing molecules that mimic the adenine portion of ATP, forming hydrogen bonds with the "hinge" region of the kinase. The pyridine nitrogen is exceptionally well-suited for this role.[2] From this anchor point, synthetic chemists explore substitutions around the pyridine ring to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.

A prime example of this is seen in the development of p38 MAPK inhibitors. The p38 pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress, making it a key target for diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3][4][5]

Let's consider a hypothetical SAR study for a series of 2,4-disubstituted pyridine inhibitors targeting p38α.

| Compound | R1 (at C2) | R2 (at C4) | p38α IC50 (nM)[6] | JNK2 IC50 (nM)[7] | c-Raf IC50 (nM)[7] |

| 1 | Phenyl | 4-Fluorophenylamino | 580 | >10,000 | >10,000 |

| 2 | 4-Methylphenyl | 4-Fluorophenylamino | 250 | 8,500 | >10,000 |

| 3 | 4-Methoxyphenyl | 4-Fluorophenylamino | 120 | 5,200 | 9,800 |

| 4 | Phenyl | 3,4-Difluorophenylamino | 98 | 6,100 | >10,000 |

| 5 | Phenyl | 4-(Morpholin-4-yl)phenylamino | 45 | 1,500 | 8,300 |

| Doramapimod | Pyrazole-naphthylurea | - | 38 | 100 | 83 |

This table is a composite representation based on typical SAR findings in the literature.

From this data, we can derive several key insights:

-

Substitution at R1: Introducing electron-donating groups on the phenyl ring at the C2 position (compounds 2 and 3 ) generally improves potency against p38α compared to the unsubstituted phenyl (compound 1 ).

-

Substitution at R2: Modification of the aniline at the C4 position significantly impacts activity. The introduction of fluorine atoms (compound 4 ) enhances potency, while the addition of a morpholino group (compound 5 ) provides a substantial boost in activity. This is likely due to the morpholino group engaging in additional hydrogen bonding or favorable interactions in a solvent-exposed region.

-

Selectivity: While potency against p38α is improved, some modifications can impact selectivity. For instance, compound 5 shows increased off-target activity against JNK2 compared to the other analogs. The clinical candidate Doramapimod (BIRB 796) showcases a more complex substitution pattern that yields high potency against p38α but also notable activity against other kinases like JNK2 and c-Raf.[6][7]

Synthetic Strategy: A Representative Protocol

The synthesis of pyridine-based kinase inhibitors often involves the construction of the core pyridine ring followed by the introduction of various substituents through cross-coupling reactions. Below is a representative, generalized protocol for the synthesis of a 2,3,5-trisubstituted pyridine, a common scaffold for p38 inhibitors.

Experimental Protocol: Synthesis of a 2,3,5-Trisubstituted Pyridine Scaffold [8]

-

Step 1: Suzuki-Miyaura Cross-Coupling.

-

To a reaction vessel, add 2,5-dichloropyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Add Pd(dppf)Cl₂ (0.05 eq.) to the mixture.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vessel.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(4-fluorophenyl)-5-chloropyridine.

-

-

Step 2: Nucleophilic Aromatic Substitution.

-

To a reaction vessel, add the product from Step 1, 2-(4-fluorophenyl)-5-chloropyridine (1.0 eq.), and potassium carbonate (2.0 eq.).

-

Add N,N-dimethylformamide (DMF) to the vessel.

-

Add 3-amino-1-propanol (1.5 eq.) to the reaction mixture.

-

Heat the mixture to 100-120 °C and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final 2,3,5-trisubstituted pyridine inhibitor.

-

This generalized protocol illustrates a common synthetic route. Specific reaction conditions and purification methods may vary depending on the exact substrates and desired final product.

Biological Evaluation: A Multi-Faceted Approach to Characterization

Once synthesized, pyridine-based kinase inhibitors must undergo a rigorous biological evaluation to determine their potency, selectivity, and cellular activity. This process is a self-validating system, with each assay providing a piece of the puzzle to build a comprehensive understanding of the compound's behavior.

Biochemical Assays: Quantifying On-Target Potency

The initial assessment of a kinase inhibitor's potency is typically performed using a biochemical assay that measures the direct inhibition of the target kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.[9][10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [10][12]

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations (typically a serial dilution). Include control wells with vehicle (DMSO).

-

Add 2 µL of a solution containing the target kinase (e.g., p38α) and its specific substrate peptide.

-

Initiate the kinase reaction by adding 2 µL of an ATP solution. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for Kinase Inhibitor Screening and Profiling

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Cell-Based Assays: Assessing Target Engagement and Pathway Modulation in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore critical for confirming that a compound can penetrate the cell membrane, engage its target, and modulate the intended signaling pathway.

1. Measuring Target Phosphorylation: The Phospho-p38 MAPK ELISA

A direct way to measure the cellular activity of a p38 inhibitor is to quantify the phosphorylation of p38 itself. Cell-based ELISAs provide a high-throughput method for this.[6][13]

Experimental Protocol: Cell-Based Phospho-p38 MAPK (Thr180/Tyr182) ELISA [13]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HeLa or THP-1) into a 96-well plate and culture overnight.

-

Treat the cells with the pyridine-based inhibitor at various concentrations for a predetermined time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist (e.g., anisomycin or LPS) to induce p38 phosphorylation. Include unstimulated and vehicle-treated controls.

-

-

Fixing and Permeabilization:

-

Fix the cells with a fixing solution (e.g., 4% formaldehyde) and then permeabilize them with a detergent-based buffer to allow antibody access to intracellular proteins.

-

-

Immunodetection:

-

Block non-specific binding sites.

-

Incubate the cells with a primary antibody specific for the phosphorylated form of p38 (p-p38 at Thr180/Tyr182). In parallel wells, use an antibody for total p38 as a normalization control.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Development and Detection:

-

Add a TMB substrate solution. The HRP enzyme will convert the substrate to a colored product.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the p-p38 signal to the total p38 signal for each well.

-

Calculate the percent inhibition of p38 phosphorylation for each inhibitor concentration and determine the IC50 value.

-

2. Quantifying Target Engagement: The NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a powerful technology that allows for the real-time, quantitative measurement of compound binding to a specific kinase within living cells.[14][15][16] This provides a direct measure of target occupancy.

Experimental Protocol: NanoBRET™ Target Engagement Assay [14][15]

-

Cell Preparation:

-